molecular formula C24H26N2O3S B427010 N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide

N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide

Cat. No.: B427010
M. Wt: 422.5g/mol
InChI Key: WEMHZHRYGGOSBR-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide: is an organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a sulfonyl group, an amide linkage, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Amide Linkage: This can be achieved by reacting 3-methylbenzoic acid with 3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Catalysis: This compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition:

Medicine:

    Drug Development: Due to its complex structure, it can serve as a lead compound in the development of new pharmaceuticals.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition. The aromatic rings can participate in π-π stacking interactions, further stabilizing the compound within its target site.

Comparison with Similar Compounds

  • N-(3-methylphenyl)-3-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)propanamide
  • N-(3-methylphenyl)-3-(4-{[(1-phenylethyl)amino]thio}phenyl)propanamide

Comparison:

  • Uniqueness: The presence of the sulfonyl group in N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide distinguishes it from its analogs, providing unique chemical reactivity and biological activity.
  • Reactivity: The sulfonyl group makes it more reactive in oxidation and reduction reactions compared to its carbonyl and thio analogs.

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5g/mol

IUPAC Name

N-(3-methylphenyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide

InChI

InChI=1S/C24H26N2O3S/c1-18-7-6-10-22(17-18)25-24(27)16-13-20-11-14-23(15-12-20)30(28,29)26-19(2)21-8-4-3-5-9-21/h3-12,14-15,17,19,26H,13,16H2,1-2H3,(H,25,27)

InChI Key

WEMHZHRYGGOSBR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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